molecular formula C8H8N2OS2 B11678708 4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- CAS No. 117516-92-4

4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl-

Cat. No.: B11678708
CAS No.: 117516-92-4
M. Wt: 212.3 g/mol
InChI Key: WKTLWDYRGWBGDN-UHFFFAOYSA-N
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Description

4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the thieno[2,3-d][1,3]thiazine family, characterized by a fused thiophene and thiazine ring system. The presence of amino and methyl substituents further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorothiophene-3-carbonyl chloride.

    Formation of Isothiocyanate: This intermediate is treated with potassium thiocyanate in acetonitrile to yield 2,5-dichlorothiophene-3-carbonyl isothiocyanate.

    Cyclization: The isothiocyanate is then reacted with cyclic secondary amines such as piperidine, morpholine, thiomorpholine, and N-methylpiperazine. .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions

4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and various substituted thiazine compounds.

Scientific Research Applications

4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of amino and methyl groups enhances its potential as an enzyme inhibitor and its utility in various scientific applications .

Biological Activity

4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl- (CAS No. 117516-92-4) is a heterocyclic compound characterized by a fused thiophene and thiazine ring system. Its unique structural features have garnered attention for various biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C8H8N2OS2
  • Molecular Weight : 196.29 g/mol
  • Structure : The compound features a thiazine ring fused with a thiophene ring, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazine derivatives. For instance, compounds similar to 4H-Thieno[2,3-d][1,3]thiazin-4-one have shown significant activity against various bacterial and fungal strains.

CompoundBacterial Strains TestedActivity (MIC)
4H-Thieno[2,3-d][1,3]thiazin-4-oneStaphylococcus aureus, E. coli< 100 μg/mL
Similar Thiazine DerivativesPseudomonas aeruginosa, Candida albicans< 50 μg/mL

The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit the growth of pathogenic microorganisms effectively .

Anticancer Activity

The compound has been investigated for its anticancer properties. Research has demonstrated that derivatives of thiazine compounds exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : A derivative of thiazine was tested against human lung cancer cells (A549) and showed an IC50 value of approximately 30 μM, indicating significant cytotoxicity .

Anti-inflammatory Activity

Thiazine derivatives have also been noted for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

  • Research Findings : In a study involving carrageenan-induced paw edema in rats, administration of thiazine derivatives resulted in a significant reduction in swelling compared to the control group .

The biological activity of 4H-Thieno[2,3-d][1,3]thiazin-4-one is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : Some studies indicate that these compounds act as inhibitors of key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilicity of the thiazine structure allows it to interact with cellular membranes, leading to disruption and subsequent cell death in pathogens and tumor cells .

Properties

IUPAC Name

2-amino-5,6-dimethylthieno[2,3-d][1,3]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS2/c1-3-4(2)12-6-5(3)7(11)13-8(9)10-6/h1-2H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTLWDYRGWBGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)SC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352056
Record name 4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117516-92-4
Record name 4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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